molecular formula C16H21N3O3 B2391962 2-[(4-tert-butylphenyl)formamido]-N-(1-cyano-2-hydroxyethyl)acetamide CAS No. 2094899-07-5

2-[(4-tert-butylphenyl)formamido]-N-(1-cyano-2-hydroxyethyl)acetamide

Cat. No.: B2391962
CAS No.: 2094899-07-5
M. Wt: 303.362
InChI Key: JTRCXHCNAUYRIP-UHFFFAOYSA-N
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Description

2-[(4-tert-butylphenyl)formamido]-N-(1-cyano-2-hydroxyethyl)acetamide is a chemical compound with the molecular formula C16H21N3O3 and a molecular weight of 303.362 g/mol. This compound is known for its unique structure, which includes a tert-butylphenyl group, a formamido group, a cyano group, and a hydroxyethyl group.

Preparation Methods

The synthesis of 2-[(4-tert-butylphenyl)formamido]-N-(1-cyano-2-hydroxyethyl)acetamide involves several steps. One common synthetic route includes the reaction of 4-tert-butylphenylamine with formic acid to form the formamido intermediate. This intermediate is then reacted with 2-chloro-N-(1-cyano-2-hydroxyethyl)acetamide under specific conditions to yield the final product. Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates .

Chemical Reactions Analysis

2-[(4-tert-butylphenyl)formamido]-N-(1-cyano-2-hydroxyethyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the cyano group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and hydroxyethyl groups, using reagents like sodium hydroxide or alkyl halides

Scientific Research Applications

2-[(4-tert-butylphenyl)formamido]-N-(1-cyano-2-hydroxyethyl)acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-[(4-tert-butylphenyl)formamido]-N-(1-cyano-2-hydroxyethyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

2-[(4-tert-butylphenyl)formamido]-N-(1-cyano-2-hydroxyethyl)acetamide can be compared with similar compounds such as:

    N-(4-tert-butylphenyl)acetamide: Lacks the cyano and hydroxyethyl groups, resulting in different chemical properties and reactivity.

    N-(1-cyano-2-hydroxyethyl)acetamide: Lacks the tert-butylphenyl group, affecting its biological activity and applications.

    4-tert-butylphenylformamide: Lacks the acetamide and cyano groups, leading to different chemical behavior and uses

These comparisons highlight the unique structure and properties of this compound, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

4-tert-butyl-N-[2-[(1-cyano-2-hydroxyethyl)amino]-2-oxoethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3/c1-16(2,3)12-6-4-11(5-7-12)15(22)18-9-14(21)19-13(8-17)10-20/h4-7,13,20H,9-10H2,1-3H3,(H,18,22)(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTRCXHCNAUYRIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCC(=O)NC(CO)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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